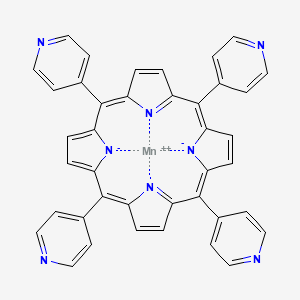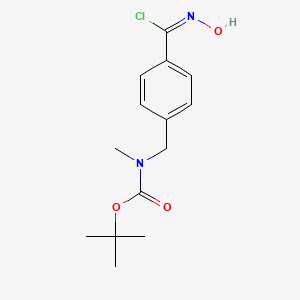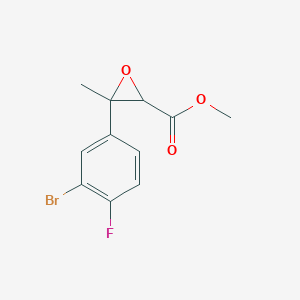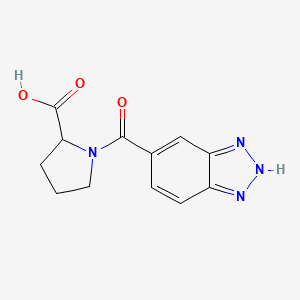
Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate): is a coordination compound that features a manganese ion coordinated to a porphyrin ring substituted with four pyridyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) typically involves the reaction of manganese salts with meso-tetrakis(4-pyridyl)porphyrin. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .
Industrial Production Methods: The process may include purification steps such as recrystallization and chromatography to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) undergoes various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand exchange reactions can occur, where the pyridyl groups or the manganese ion can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions may involve reagents like pyridine or other nitrogen-containing ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield Mn(III) or Mn(IV) porphyrin complexes, while reduction may produce Mn(I) complexes .
Applications De Recherche Scientifique
Chemistry: Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique structure allows for efficient electron transfer and activation of small molecules .
Biology: In biological research, this compound is studied for its potential as a mimic of natural enzymes, particularly those involved in redox reactions. It has been investigated for its ability to catalyze the breakdown of reactive oxygen species, which are harmful byproducts of cellular metabolism .
Medicine: Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for this therapy .
Industry: In industrial applications, this compound is explored for its use in the development of sensors and electronic devices.
Mécanisme D'action
The mechanism by which Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) exerts its effects involves the coordination of the manganese ion to the porphyrin ring, which facilitates electron transfer and redox reactions. The molecular targets and pathways involved include the activation of small molecules such as oxygen and hydrogen peroxide, leading to the generation of reactive intermediates that can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Mn(III)(meso-tetrakis(4-pyridyl)porphyrinate): Similar structure but with manganese in a higher oxidation state.
Fe(II)(meso-tetrakis(4-pyridyl)porphyrinate): Iron-based analog with different redox properties.
Co(II)(meso-tetrakis(4-pyridyl)porphyrinate): Cobalt-based analog with distinct catalytic activities.
Uniqueness: Mn(II)(meso-tetrakis(4-pyridyl)porphyrinate) is unique due to its specific redox properties and ability to form stable complexes with a variety of ligands.
Propriétés
Formule moléculaire |
C40H24MnN8 |
|---|---|
Poids moléculaire |
671.6 g/mol |
Nom IUPAC |
manganese(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.Mn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
Clé InChI |
BVGZLGLNKPEJEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt](/img/structure/B13652371.png)
![2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)


![5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)



![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)
